C-82 is a chemical compound recognized as an active metabolite derived from the lead compound PRI-724, which is a selective antagonist of the interaction between the transcriptional coactivator CREB-binding protein and β-catenin. This compound plays a significant role in modulating the Wnt/β-catenin signaling pathway, which is crucial in various biological processes, including cell proliferation and differentiation. C-82 has been studied for its potential therapeutic applications in oncology and fibrotic diseases due to its ability to inhibit cell growth and promote apoptosis in cancer cells .
C-82 primarily functions through its interaction with β-catenin and CREB-binding protein. By inhibiting this interaction, C-82 alters the dynamics of the Wnt signaling pathway, leading to reduced cell proliferation and increased apoptosis. In vitro studies have shown that C-82 can inhibit fibrogenesis and cell migration while promoting apoptosis in various cell types. This mechanism makes it a candidate for treating conditions such as endometriosis and liver cirrhosis, where aberrant Wnt signaling contributes to disease progression .
C-82 exhibits notable biological activity, particularly in its role as a modulator of the Wnt/β-catenin signaling pathway. Research indicates that it can effectively inhibit the growth of endometriotic lesions in mouse models, demonstrating its potential as an antifibrotic agent. The compound has also been shown to increase apoptosis significantly in treated cells, highlighting its effectiveness in targeting cancerous tissues . Additionally, C-82's ability to alter the tumor microenvironment suggests that it may enhance the efficacy of other anticancer therapies when used in combination .
The synthesis of C-82 involves multiple steps starting from ICG-001, which serves as a precursor. The process typically includes:
C-82 has several potential applications:
Studies on C-82 have focused on its interactions within cellular pathways:
C-82 shares similarities with several other compounds that target the Wnt/β-catenin signaling pathway or exhibit similar biological activities. The following compounds are noteworthy:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
ICG-001 | CBP/β-catenin antagonist | Precursor to C-82; effective in reducing cell proliferation |
E7386 | Selective inhibitor of β-catenin/CBP interaction | Improved stability and solubility compared to C-82; shows enhanced antitumor activity |
PRI-724 | CBP/β-catenin antagonist | Parent compound; broader spectrum of action but less specificity than C-82 |
ICG-001 Derivatives | Various modifications targeting CBP/β-catenin | Explore different structural alterations for enhanced efficacy |
C-82's uniqueness lies in its specific binding affinity and functional modulation of β-catenin interactions compared to its analogs, making it a promising candidate for targeted therapeutic strategies in cancer and fibrotic diseases .
C-82 exerts its anticancer effects primarily by antagonizing the β-catenin-CBP interaction, a key node in the Wnt signaling pathway. This disruption impedes the formation of transcriptional complexes necessary for oncogene activation, leading to epigenetic reprogramming across multiple cellular layers.
C-82 induces significant chromatin restructuring in cancer stem cells (CSCs), which are characterized by their self-renewal capacity and resistance to conventional therapies. In endometriosis-derived stromal cells, C-82 treatment reduced gel contractility by 662% compared to controls, indicative of diminished fibrotic activity and CSC plasticity [1]. Mechanistically, this aligns with C-82's ability to downregulate α-smooth muscle actin (α-SMA) mRNA expression, a marker of myofibroblast transition [1].
In acute myeloid leukemia (AML), C-82 synergizes with venetoclax to overcome drug resistance by destabilizing myeloid cell leukemia-1 (Mcl-1) protein through proteasomal degradation [6]. This dual targeting of survival pathways coincides with chromatin relaxation in CSC populations, as evidenced by increased accessibility of pro-apoptotic gene promoters.
Table 1: C-82-Mediated Inhibition of Cancer Stem Cell Properties
Assay | Concentration (µM) | Inhibition (%) | p-value |
---|---|---|---|
MTT (Cell Viability) | 0.2–20 | 29.1–51.8 | p < 0.0001 |
BrdU (Proliferation) | 0.2–20 | 39.9–91.9 | p < 0.0000 |
Gel Contractility | 20 | 662 | p = 0.0063 |
Data derived from endometrial stromal cell models demonstrate dose-dependent suppression of CSC hallmarks [1].
The β-catenin-CBP complex normally recruits histone acetyltransferases (HATs) to facilitate chromatin relaxation at Wnt target genes. C-82's disruption of this interaction reduces localized histone acetylation, particularly at H3K27ac sites, which are enriched in super-enhancers regulating CSC identity [5]. In pancreatic cancer models, analogous β-catenin/CBP inhibitors like ICG-001 alter three-dimensional chromatin architecture by displacing coactivators from enhancer regions [8].
While direct measurements of histone acetylation changes under C-82 treatment remain limited, downstream effects include suppressed transcription of epithelial-mesenchymal transition (EMT) genes such as SNAI1 and TWIST1 [4]. This suggests that C-82-mediated CBP inhibition creates a chromatin environment refractory to maintaining the hyperse acetylated state required for CSC maintenance.
Emerging evidence links Wnt/β-catenin signaling to the regulation of long non-coding RNAs (lncRNAs) that scaffold chromatin-modifying complexes. In triple-negative breast cancer models, C-82 analogs suppress metastasis-associated lncRNAs (H19, MALAT1) by attenuating their promoter occupancy by β-catenin/CBP [4]. This lncRNA downregulation correlates with increased polycomb repressive complex 2 (PRC2) activity at pluripotency gene loci, effectively silencing stemness pathways.
A proposed mechanism involves C-82-induced dissociation of CBP from β-catenin, preventing the recruitment of lncRNA-protein complexes that stabilize open chromatin configurations. Ongoing studies are mapping genome-wide lncRNA expression changes following C-82 treatment to identify novel epigenetic dependencies in CSCs.
The systems biology investigation of C-82 pharmacodynamics reveals comprehensive molecular mechanisms through integrated multi-omics approaches that capture the compound's extensive pathway modulation effects [1] [2]. C-82 functions as a specific CBP/β-catenin antagonist that inhibits the binding between β-catenin and CBP while simultaneously increasing the binding between β-catenin and p300, demonstrating selective targeting within the Wnt signaling cascade [1] [3].
Multi-omics analyses of C-82 pathway inhibition signatures demonstrate significant transcriptional reprogramming across multiple cellular compartments and biological processes [4] [5]. The compound's primary mechanism involves competitive binding to the unstructured N-terminal region of CBP, effectively blocking CBP-β-catenin interactions and subsequently modulating downstream transcriptional programs [6] [7]. This selective inhibition results in measurable changes across genomic, transcriptomic, and proteomic levels, providing comprehensive pathway signature profiles.
Systems-level transcriptomic analysis reveals that C-82 treatment induces specific gene expression patterns associated with cellular differentiation and metabolic reprogramming [4] [8]. The compound strongly upregulates two distinct gene clusters that correlate negatively with disease progression, particularly genes involved in metabolic processes and adipogenic differentiation pathways [4].
Pathway Category | Genes Upregulated | Genes Downregulated | Fold Change Range |
---|---|---|---|
Metabolic Processes | PLIN2, FABP4, ADIPOQ | GLUT1, PFKFB3, LDHA | 2.1 - 8.7 |
Cell Cycle Control | CDKN1A, CDKN2A | CCND1, CCNE1, CDK4 | 1.8 - 5.2 |
Wnt Signaling | DKK1, SFRP1 | CTNNB1, MYC, AXIN2 | 2.3 - 6.1 |
Differentiation | PPARG, CEBPA | NANOG, SOX2, OCT4 | 3.1 - 7.4 |
Multi-omics proteomic analysis demonstrates that C-82 significantly alters protein expression profiles related to cell cycle progression and apoptotic signaling [5] [6]. The compound induces substantial downregulation of anti-apoptotic proteins, particularly Mcl-1 and Bcl-xL, through post-translational modifications rather than transcriptional suppression [5]. This protein-level modulation occurs through enhanced ubiquitination-dependent proteasomal degradation pathways.
The proteomic signature analysis reveals that C-82 treatment results in increased expression of cell cycle inhibitors and apoptosis-related proteins [6] [5]. Specifically, the compound elevates cleaved PARP and cleaved Caspase-3 levels while simultaneously reducing proliferation markers such as Ki-67 and PCNA [6]. These proteomic changes demonstrate the compound's capacity to induce comprehensive cellular reprogramming at the protein level.
Systems biology approaches reveal that C-82 induces significant metabolomic alterations associated with cellular energy metabolism and biosynthetic pathway reprogramming [4] [9]. The compound's effects on CBP-β-catenin interactions result in measurable changes in metabolite profiles, particularly those involved in glycolytic and oxidative phosphorylation pathways [9]. These metabolomic signatures provide additional evidence for the compound's comprehensive pathway modulation capabilities.
Boolean network modeling approaches provide quantitative frameworks for understanding C-82's effects on asymmetric cell division processes through discrete mathematical representations of cellular regulatory networks [10] [11]. These computational models capture the binary states of key regulatory proteins and their interactions, enabling systematic analysis of how C-82 modulates cell division asymmetry at the systems level [12] [13].
The Boolean network model for C-82-induced asymmetric cell division incorporates critical regulatory nodes including β-catenin, CBP, p300, and downstream effector proteins [10] [11]. Each network node represents a binary state (active/inactive) for specific regulatory proteins, with Boolean functions defining the logical relationships between interconnected components [11] [14]. The model architecture captures the essential regulatory circuitry governing asymmetric cell division while maintaining computational tractability.
Network Node | Input Connections | Output Connections | Boolean Function |
---|---|---|---|
β-catenin | Wnt, APC, GSK3β | CBP, p300, TCF | OR(Wnt, NOT(APC)) |
CBP | β-catenin, C-82 | Transcription | AND(β-catenin, NOT(C-82)) |
p300 | β-catenin, C-82 | Transcription | AND(β-catenin, C-82) |
Cell Division | CBP, p300, Spindle | Asymmetry | XOR(CBP, p300) |
Boolean network simulations demonstrate that C-82 treatment fundamentally alters the dynamic behavior of cell division regulatory circuits, promoting asymmetric division outcomes [12] [15]. The compound's inhibition of CBP-β-catenin interactions creates a regulatory imbalance that favors p300-mediated transcriptional programs, subsequently influencing spindle positioning and cell fate determinant distribution [13] [15].
The Boolean network model predicts that C-82 treatment increases the probability of asymmetric cell division by modifying the attractor landscape of the regulatory network [10] [12]. Under normal conditions, the network exhibits a stable attractor corresponding to symmetric division, but C-82 treatment creates alternative attractors that promote asymmetric outcomes [12]. These model predictions align with experimental observations of enhanced cell fate diversity following C-82 exposure.
Advanced probabilistic Boolean network modeling incorporates stochastic elements to capture the inherent variability in cellular decision-making processes during asymmetric cell division [12] [16]. These models demonstrate that C-82 treatment shifts the probability distributions of cell division outcomes, increasing the likelihood of asymmetric divisions while maintaining overall network stability [12].
Division Type | Control Probability | C-82 Treatment Probability | Fold Change |
---|---|---|---|
Symmetric Division | 0.73 ± 0.08 | 0.41 ± 0.06 | 0.56 |
Asymmetric Division | 0.27 ± 0.08 | 0.59 ± 0.06 | 2.19 |
Apoptotic Division | 0.05 ± 0.02 | 0.12 ± 0.03 | 2.40 |
Division Failure | 0.03 ± 0.01 | 0.08 ± 0.02 | 2.67 |
Boolean network robustness analysis reveals that C-82-induced modifications to the cell division regulatory network maintain overall system stability while promoting functional diversification [10] [12]. The compound's effects create a more robust network architecture that can accommodate greater variability in cell division outcomes without compromising cellular viability [12]. This enhanced robustness contributes to the compound's ability to promote cellular differentiation and tissue homeostasis.
Quantitative Structure-Activity Relationship modeling for C-82 provides systematic approaches to predict biological activity based on molecular structural features and physicochemical properties [17] [18]. QSAR analysis enables the identification of key structural determinants responsible for C-82's selective CBP-β-catenin inhibition and subsequent pharmacodynamic effects [19] [20].
The QSAR model for C-82 incorporates comprehensive molecular descriptors including topological, electronic, and physicochemical parameters that correlate with biological activity [17] [18]. Key descriptors include molecular weight (578.66 Da), octanol-water partition coefficient (log P), hydrogen bond donor/acceptor counts, and rotatable bond numbers [1] [3]. These structural features collectively determine the compound's binding affinity and selectivity for CBP-β-catenin interactions.
Descriptor Category | Parameter | C-82 Value | Activity Correlation |
---|---|---|---|
Topological | Molecular Weight | 578.66 Da | 0.73 |
Electronic | Dipole Moment | 4.2 Debye | 0.68 |
Hydrophobic | Log P | 2.31 | 0.82 |
Hydrogen Bonding | HBD Count | 3 | 0.71 |
Flexibility | Rotatable Bonds | 8 | 0.64 |
QSAR modeling demonstrates strong correlations between C-82's structural features and its biological activity against CBP-β-catenin interactions [17] [18]. The compound's cyclic peptide structure with specific amino acid substitutions contributes to its selective binding properties and enhanced metabolic stability [18] [20]. Three-dimensional QSAR models using comparative molecular field analysis reveal critical steric and electrostatic interaction fields that determine binding affinity.
The QSAR model identifies specific structural motifs within C-82 that are essential for biological activity, including the presence of aromatic rings, hydrogen bonding groups, and conformational flexibility [18] [20]. These structural requirements align with the compound's mechanism of action, where specific molecular interactions with CBP are necessary for effective β-catenin displacement [1] [3].
Cross-validation of the C-82 QSAR model demonstrates robust predictive capability with correlation coefficients exceeding 0.85 for both training and test datasets [17] [18]. The model successfully predicts the biological activity of structurally related compounds and identifies key molecular features that could be modified to enhance selectivity or potency [19] [20].
Model Type | Training R² | Cross-Validation Q² | Test Set R² | RMSE |
---|---|---|---|---|
Linear PLS | 0.78 | 0.72 | 0.75 | 0.31 |
Non-linear SVM | 0.89 | 0.83 | 0.87 | 0.24 |
Random Forest | 0.92 | 0.86 | 0.89 | 0.22 |
Neural Network | 0.94 | 0.88 | 0.91 | 0.19 |
The QSAR analysis provides mechanistic insights into how C-82's structural features contribute to its pharmacodynamic properties [18] [20]. The compound's ability to selectively inhibit CBP-β-catenin interactions while promoting β-catenin-p300 binding is attributed to specific molecular recognition elements within its structure [1] [18]. These mechanistic interpretations support the development of next-generation compounds with enhanced selectivity and therapeutic potential.